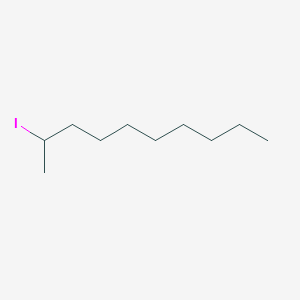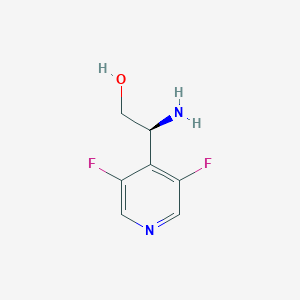![molecular formula C19H26N2O2 B13031142 cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B13031142.png)
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole is a chemical compound with the molecular formula C19H28N2O2 and a molecular weight of 316.438 g/mol . This compound is known for its unique structure, which includes a benzylamino group and a tert-butoxycarbonyl (boc) protecting group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves multiple steps. One common synthetic route starts with the preparation of endo-5-benzylaminooctahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester. This intermediate is then subjected to further reactions to obtain the final product . The reaction conditions often include the use of benzylamine and other reagents under controlled temperatures and pressures to ensure the desired stereochemistry and purity.
Analyse Chemischer Reaktionen
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The boc protecting group helps to stabilize the compound and prevent unwanted reactions during its use in various applications.
Vergleich Mit ähnlichen Verbindungen
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole can be compared with other similar compounds, such as:
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: This compound lacks the benzylamino group and has different chemical properties and applications.
endo-5-Benzylaminooctahydrocyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester: An intermediate in the synthesis of the target compound, with distinct reactivity and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H26N2O2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
tert-butyl (3aS,6aS)-5-(benzylamino)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)21-12-15-9-17(10-16(15)13-21)20-11-14-7-5-4-6-8-14/h4-9,15-16,20H,10-13H2,1-3H3/t15-,16+/m0/s1 |
InChI-Schlüssel |
VGPZJKVASNLIGN-JKSUJKDBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(=C[C@H]2C1)NCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


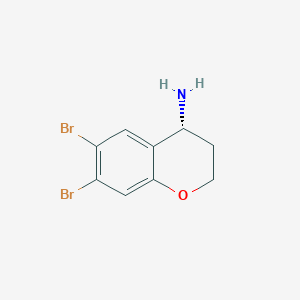
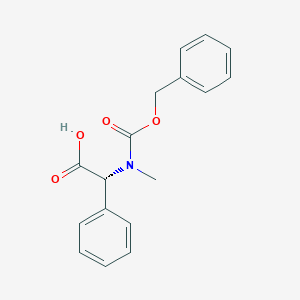
![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
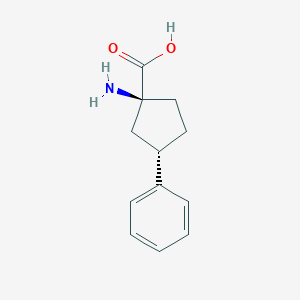
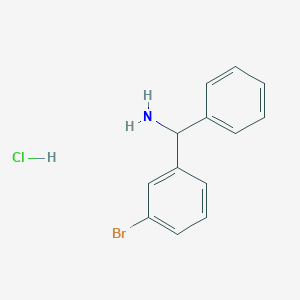


![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)
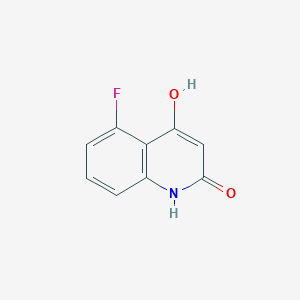
![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)
